molecular formula C13H18N2O2 B15355127 4-(2,2-Dimethylpiperazin-1-yl)benzoic acid

4-(2,2-Dimethylpiperazin-1-yl)benzoic acid

Cat. No.: B15355127
M. Wt: 234.29 g/mol
InChI Key: XUOZNTCTYRDMJF-UHFFFAOYSA-N
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Description

4-(2,2-Dimethylpiperazin-1-yl)benzoic acid is a chemical compound that features a piperazine ring substituted with a 2,2-dimethyl group and a benzoic acid moiety

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

4-(2,2-dimethylpiperazin-1-yl)benzoic acid

InChI

InChI=1S/C13H18N2O2/c1-13(2)9-14-7-8-15(13)11-5-3-10(4-6-11)12(16)17/h3-6,14H,7-9H2,1-2H3,(H,16,17)

InChI Key

XUOZNTCTYRDMJF-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCN1C2=CC=C(C=C2)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Dimethylpiperazin-1-yl)benzoic acid typically involves the following steps:

  • Piperazine Derivative Synthesis: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives.

  • Substitution Reaction: The piperazine ring is then substituted with a 2,2-dimethyl group.

  • Coupling Reaction: The substituted piperazine is coupled with benzoic acid to form the final product.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions to ensure purity and yield. The process involves continuous monitoring and optimization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Dimethylpiperazin-1-yl)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The benzoic acid moiety can be oxidized to form derivatives such as benzoic anhydride.

  • Reduction: The piperazine ring can be reduced to form piperazine derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation: Benzoic anhydride

  • Reduction: Piperazine derivatives

  • Substitution: Substituted piperazine compounds

Scientific Research Applications

4-(2,2-Dimethylpiperazin-1-yl)benzoic acid has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.

  • Industry: The compound is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 4-(2,2-Dimethylpiperazin-1-yl)benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(2,2-Dimethylpiperazin-1-yl)benzoic acid is compared with other similar compounds to highlight its uniqueness:

  • 2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid: Similar piperazine structure but different functional groups.

  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Piperazine ring with a phenyl group and different amide functionality.

  • 1,4-Bis(acryloyl)piperazine: Piperazine ring with acryloyl groups.

These compounds share the piperazine ring but differ in their substituents and functional groups, leading to different chemical and biological properties.

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